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molecular formula C6H6O2 B1398090 1,3-Dihydroxybenzene-d6 CAS No. 70938-00-0

1,3-Dihydroxybenzene-d6

Cat. No. B1398090
M. Wt: 116.15 g/mol
InChI Key: GHMLBKRAJCXXBS-UDDMDDBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294490

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Coronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[CH4:1].[CH2:2]=[CH:3][C:4]1[CH:9]=CC=[CH:6][CH:5]=1.[CH3:10][N:11]1[CH:15]=[C:14]([N+]([O-])=[O:17])[N:13]=[CH:12]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.CC1C(N=C=O)=CC(N=C=O)=CC=1.C1(N=C=O)C=CC=CC=1.C(OCC(CC)CCCC)(=O)C=C.C(C1C=CC=CC=1C=C)=C.P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].Cl.[OH2:106]>C(O)(C)(C)C>[C:1]1([CH:6]=[CH:5][CH:4]=[C:3]([OH:17])[CH:2]=1)[OH:106].[NH2:11][C:1]1[CH:2]=[C:3]([OH:106])[CH:4]=[CH:5][CH:6]=1.[N:13]12[CH2:4][CH2:9][N:11]([CH2:10][CH2:12]1)[CH2:15][CH2:14]2 |f:8.9.10.11.12|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O
Name
Quantity
2.2 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Three
Name
Coronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Step Six
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Eleven
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1)[N+](=O)[O-]
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring over a period of 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a polymerizable composition
CUSTOM
Type
CUSTOM
Details
previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition
ADDITION
Type
ADDITION
Details
The mixture was dispersed
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
ADDITION
Type
ADDITION
Details
added dropwise into the flask through the dropping funnel
CUSTOM
Type
CUSTOM
Details
was elevated to 85° C.
WAIT
Type
WAIT
Details
the reaction was conducted for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
the dispersant was dissolved
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to give an encapsulated toner
CUSTOM
Type
CUSTOM
Details
were 32.0° C. and 129.5° C.

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
Name
Type
product
Smiles
NC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles
N12CCN(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05294490

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Coronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[CH4:1].[CH2:2]=[CH:3][C:4]1[CH:9]=CC=[CH:6][CH:5]=1.[CH3:10][N:11]1[CH:15]=[C:14]([N+]([O-])=[O:17])[N:13]=[CH:12]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.CC1C(N=C=O)=CC(N=C=O)=CC=1.C1(N=C=O)C=CC=CC=1.C(OCC(CC)CCCC)(=O)C=C.C(C1C=CC=CC=1C=C)=C.P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].Cl.[OH2:106]>C(O)(C)(C)C>[C:1]1([CH:6]=[CH:5][CH:4]=[C:3]([OH:17])[CH:2]=1)[OH:106].[NH2:11][C:1]1[CH:2]=[C:3]([OH:106])[CH:4]=[CH:5][CH:6]=1.[N:13]12[CH2:4][CH2:9][N:11]([CH2:10][CH2:12]1)[CH2:15][CH2:14]2 |f:8.9.10.11.12|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O
Name
Quantity
2.2 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Three
Name
Coronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Step Six
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Eleven
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1)[N+](=O)[O-]
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring over a period of 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a polymerizable composition
CUSTOM
Type
CUSTOM
Details
previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition
ADDITION
Type
ADDITION
Details
The mixture was dispersed
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
ADDITION
Type
ADDITION
Details
added dropwise into the flask through the dropping funnel
CUSTOM
Type
CUSTOM
Details
was elevated to 85° C.
WAIT
Type
WAIT
Details
the reaction was conducted for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
the dispersant was dissolved
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to give an encapsulated toner
CUSTOM
Type
CUSTOM
Details
were 32.0° C. and 129.5° C.

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
Name
Type
product
Smiles
NC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles
N12CCN(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05294490

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Coronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[CH4:1].[CH2:2]=[CH:3][C:4]1[CH:9]=CC=[CH:6][CH:5]=1.[CH3:10][N:11]1[CH:15]=[C:14]([N+]([O-])=[O:17])[N:13]=[CH:12]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.CC1C(N=C=O)=CC(N=C=O)=CC=1.C1(N=C=O)C=CC=CC=1.C(OCC(CC)CCCC)(=O)C=C.C(C1C=CC=CC=1C=C)=C.P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].Cl.[OH2:106]>C(O)(C)(C)C>[C:1]1([CH:6]=[CH:5][CH:4]=[C:3]([OH:17])[CH:2]=1)[OH:106].[NH2:11][C:1]1[CH:2]=[C:3]([OH:106])[CH:4]=[CH:5][CH:6]=1.[N:13]12[CH2:4][CH2:9][N:11]([CH2:10][CH2:12]1)[CH2:15][CH2:14]2 |f:8.9.10.11.12|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O
Name
Quantity
2.2 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Three
Name
Coronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Step Six
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Eleven
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1)[N+](=O)[O-]
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring over a period of 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a polymerizable composition
CUSTOM
Type
CUSTOM
Details
previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition
ADDITION
Type
ADDITION
Details
The mixture was dispersed
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
ADDITION
Type
ADDITION
Details
added dropwise into the flask through the dropping funnel
CUSTOM
Type
CUSTOM
Details
was elevated to 85° C.
WAIT
Type
WAIT
Details
the reaction was conducted for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
the dispersant was dissolved
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to give an encapsulated toner
CUSTOM
Type
CUSTOM
Details
were 32.0° C. and 129.5° C.

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
Name
Type
product
Smiles
NC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles
N12CCN(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05294490

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Coronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[CH4:1].[CH2:2]=[CH:3][C:4]1[CH:9]=CC=[CH:6][CH:5]=1.[CH3:10][N:11]1[CH:15]=[C:14]([N+]([O-])=[O:17])[N:13]=[CH:12]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.CC1C(N=C=O)=CC(N=C=O)=CC=1.C1(N=C=O)C=CC=CC=1.C(OCC(CC)CCCC)(=O)C=C.C(C1C=CC=CC=1C=C)=C.P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].Cl.[OH2:106]>C(O)(C)(C)C>[C:1]1([CH:6]=[CH:5][CH:4]=[C:3]([OH:17])[CH:2]=1)[OH:106].[NH2:11][C:1]1[CH:2]=[C:3]([OH:106])[CH:4]=[CH:5][CH:6]=1.[N:13]12[CH2:4][CH2:9][N:11]([CH2:10][CH2:12]1)[CH2:15][CH2:14]2 |f:8.9.10.11.12|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O
Name
Quantity
2.2 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Three
Name
Coronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Step Six
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Eleven
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1)[N+](=O)[O-]
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring over a period of 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a polymerizable composition
CUSTOM
Type
CUSTOM
Details
previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition
ADDITION
Type
ADDITION
Details
The mixture was dispersed
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
ADDITION
Type
ADDITION
Details
added dropwise into the flask through the dropping funnel
CUSTOM
Type
CUSTOM
Details
was elevated to 85° C.
WAIT
Type
WAIT
Details
the reaction was conducted for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
the dispersant was dissolved
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to give an encapsulated toner
CUSTOM
Type
CUSTOM
Details
were 32.0° C. and 129.5° C.

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C1(O)=CC(O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
Name
Type
product
Smiles
NC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles
N12CCN(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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